molecular formula C8H7BrN4O B3033884 2-azido-N-(3-bromophenyl)acetamide CAS No. 1247472-81-6

2-azido-N-(3-bromophenyl)acetamide

Cat. No.: B3033884
CAS No.: 1247472-81-6
M. Wt: 255.07
InChI Key: AZMYQFGOTZJHDR-UHFFFAOYSA-N
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Description

2-Azido-N-(3-bromophenyl)acetamide is a synthetic organic compound belonging to the class of azidoacetamides. Its molecular formula is C₈H₇BrN₄O, with a molecular weight of 277.07 g/mol. The structure comprises an acetamide backbone substituted with an azide (-N₃) group at the α-carbon and a 3-bromophenyl group attached to the nitrogen atom. This compound is of interest in medicinal chemistry and materials science due to the reactivity of the azide group, which enables click chemistry applications (e.g., Staudinger ligation, Huisgen cycloaddition) .

Properties

IUPAC Name

2-azido-N-(3-bromophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-6-2-1-3-7(4-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMYQFGOTZJHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-azido-N-(3-bromophenyl)acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include copper catalysts for click chemistry, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-azido-N-(3-bromophenyl)acetamide primarily involves its conversion to triazole derivatives through click chemistry. These triazole derivatives interact with various molecular targets, including enzymes and receptors, to exert their biological effects. The specific pathways involved depend on the nature of the triazole derivative formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-azido-N-(3-bromophenyl)acetamide with structurally related azidoacetamides and bromophenylacetamides, emphasizing substituent effects, synthesis, and physicochemical properties.

Table 1: Comparative Analysis of Azidoacetamides and Bromophenylacetamides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties/Applications Synthesis Method Reference
This compound C₈H₇BrN₄O 277.07 3-Br on phenyl High azide reactivity; potential click chemistry substrate Likely EDC-mediated coupling (inferred)
2-Azido-N-(4-bromobenzyl)acetamide C₉H₉BrN₄O 291.10 4-Br on benzyl Used in Staudinger reduction studies EDC coupling of azidoacetic acid derivatives
N-(3-Bromophenyl)acetamide C₈H₈BrNO 214.06 3-Br on phenyl Crystallizes with strong N–H⋯O H-bonds Direct acetylation of 3-bromoaniline
2-Azido-N-(4-methylphenyl)acetamide C₉H₁₀N₄O 190.21 4-CH₃ on phenyl Lower polarity due to methyl group Not reported
2-Azido-N-(4-methoxyphenyl)acetamide C₉H₁₀N₄O₂ 206.20 4-OCH₃ on phenyl Electron-donating substituent enhances stability Multi-step azide introduction

Key Comparisons:

4-Methoxy and 4-methyl substituents (e.g., in C₉H₁₀N₄O₂ and C₉H₁₀N₄O) donate electron density via resonance or inductive effects, increasing solubility in polar solvents .

Crystallinity and Hydrogen Bonding: N-(3-Bromophenyl)acetamide (lacking the azide group) forms robust N–H⋯O hydrogen bonds in its crystal lattice, contributing to a high melting point (423–425 K) .

Reactivity and Applications: Azido groups enable click chemistry; for example, 2-azido-N-(4-bromobenzyl)acetamide undergoes Staudinger reduction to form phosphinimine intermediates . The 3-bromo analog may exhibit slower reaction kinetics due to steric effects.

Research Findings:

  • Synthetic Challenges : Para-substituted bromophenylacetamides (e.g., 4-bromo) are more commonly reported, possibly due to easier crystallization compared to meta isomers .
  • Spectroscopic Data : N-(3-Bromophenyl)acetamide exhibits characteristic IR stretches at 1665 cm⁻¹ (C=O) and 3300 cm⁻¹ (N–H), which would shift slightly in the azido analog due to electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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